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Compound of Interest

Compound Name:
3-Bromo-4-isopropoxy-5-

methoxybenzonitrile

Cat. No.: B181807 Get Quote

In the landscape of modern medicinal and agricultural chemistry, the strategic design of

molecular scaffolds is paramount. Substituted benzonitriles represent a privileged class of

compounds, serving as crucial intermediates for the synthesis of a wide array of bioactive

molecules. 3-Bromo-4-isopropoxy-5-methoxybenzonitrile is a polysubstituted aromatic

compound whose unique arrangement of functional groups—a nitrile, a bromine atom, and two

distinct ether linkages—makes it a highly valuable and reactive building block for synthetic

chemists. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine,

while the bromine atom provides a handle for cross-coupling reactions, enabling the

construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for

researchers, scientists, and professionals in drug development. We will delve into its

fundamental properties, propose a detailed synthetic pathway with mechanistic rationale,

explore its potential applications, and outline essential safety protocols. The International

Chemical Identifier Key (InChIKey) for this compound is DNCFZWKSHFLLGT-UHFFFAOYSA-

N[1][2].

Part 1: Core Chemical and Physical Identity
A precise understanding of a compound's properties is the foundation of its effective application

in research. The structural and physicochemical data for 3-Bromo-4-isopropoxy-5-
methoxybenzonitrile are summarized below.
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Structural and Molecular Identifiers
This table consolidates the key identifiers that define the molecule, ensuring unambiguous

identification across different databases and regulatory frameworks.

Identifier Value Source(s)

IUPAC Name
3-bromo-5-methoxy-4-(propan-

2-yloxy)benzonitrile
PubChem[2]

CAS Number 515848-62-1 Sigma-Aldrich[1]

Molecular Formula C₁₁H₁₂BrNO₂ Sigma-Aldrich[1]

Molecular Weight 270.12 g/mol Sigma-Aldrich[1]

InChI

1S/C11H12BrNO2/c1-7(2)15-

11-9(12)4-8(6-13)5-10(11)14-

3/h4-5,7H,1-3H3

Sigma-Aldrich[1]

InChIKey
DNCFZWKSHFLLGT-

UHFFFAOYSA-N
Sigma-Aldrich[1]

Canonical SMILES
CC(C)OC1=C(C=C(C=C1Br)C

#N)OC
PubChem[2]

Physicochemical Properties
The following table outlines the known and predicted physical properties, which are critical for

planning experiments, including reaction setup and purification.
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Property Value Source(s)

Physical Form Solid Sigma-Aldrich[1]

XlogP (Predicted) 3.1 PubChem[2]

Monoisotopic Mass 269.00513 Da PubChem[2]

Storage Class 11 (Combustible Solids) Sigma-Aldrich[1]

WGK
WGK 3 (highly hazardous to

water)
Sigma-Aldrich[1]

Part 2: A Proposed Synthetic Protocol and
Mechanistic Rationale
While specific synthesis data for 3-Bromo-4-isopropoxy-5-methoxybenzonitrile is not widely

published, a logical and efficient pathway can be designed based on established organic

chemistry principles and synthetic routes for analogous structures, such as those derived from

4-hydroxybenzonitrile[3]. The following protocol starts from the readily available and

economical starting material, 5-bromovanillin.

Experimental Protocol: Two-Step Synthesis from 5-
Bromovanillin
Step 1: Williamson Ether Synthesis for Isopropylation

The first step involves the alkylation of the phenolic hydroxyl group of 5-bromovanillin with an

isopropyl halide. The Williamson ether synthesis is a robust and high-yielding method for this

transformation.

Reagents & Equipment:

5-Bromovanillin (1.0 eq)

2-Bromopropane or 2-Iodopropane (1.2 eq)

Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-

bromovanillin and anhydrous DMF.

Add anhydrous potassium carbonate to the mixture. This weak base is sufficient to

deprotonate the phenol, minimizing side reactions.

Stir the suspension at room temperature for 20-30 minutes.

Add 2-bromopropane dropwise to the reaction mixture.

Heat the reaction to 60-70 °C and maintain for 4-6 hours, monitoring by TLC until the

starting material is consumed.

After cooling to room temperature, pour the reaction mixture into cold water and extract

with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate, 3-

Bromo-4-isopropoxy-5-methoxybenzaldehyde.

Causality and Expertise: The choice of DMF as a solvent is critical; its polar aprotic nature

effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

K₂CO₃ is chosen as the base because it is strong enough to deprotonate the phenol but not

the aldehyde's alpha-protons, thus preventing self-condensation side reactions. Using a

slight excess of the alkylating agent ensures the complete conversion of the starting

material.

Step 2: Conversion of Aldehyde to Nitrile

The final step is the conversion of the aldehyde functional group to a nitrile. A common and

effective method is through the formation and subsequent dehydration of an aldoxime

intermediate.
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Reagents & Equipment:

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde (1.0 eq)

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

Sodium formate (HCOONa) in formic acid or acetic anhydride

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

Dissolve the aldehyde from Step 1 in a suitable solvent like formic acid.

Add hydroxylamine hydrochloride and sodium formate. The mixture is stirred at room

temperature to form the aldoxime.

Heat the mixture to reflux to induce dehydration of the oxime to the nitrile. The reaction

progress should be monitored by TLC.

Upon completion, cool the reaction and quench by pouring it into ice water.

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl

acetate gradient) to obtain pure 3-Bromo-4-isopropoxy-5-methoxybenzonitrile.

Self-Validating System: This two-step protocol is robust. The purity of the intermediate

aldehyde from Step 1 can be confirmed by ¹H NMR and mass spectrometry before

proceeding. The final product's identity and purity should be rigorously confirmed by melting

point, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, cross-referencing against

predicted values and data from suppliers[1][2].

Visualization of the Synthetic Workflow
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The following diagram illustrates the proposed synthetic pathway.

Step 1: Williamson Ether Synthesis

Step 2: Nitrile Formation

5-Bromovanillin

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde

  K₂CO₃, 2-Bromopropane
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3-Bromo-4-isopropoxy-5-methoxybenzonitrile

  NH₂OH·HCl
  HCOOH, Reflux
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Caption: Role as an intermediate in R&D pipelines.

Part 4: Safety, Handling, and Storage
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Authoritative safety data for this specific compound is limited. Therefore, a conservative

approach based on data from structurally similar chemicals is required. Safety Data Sheets

(SDS) for related nitriles indicate several potential hazards.

Hazard Identification: Based on analogs like 2-Bromo-4-isopropoxy-5-methoxybenzonitrile

and 3-Bromo-4-methoxybenzonitrile, this compound should be treated as harmful if

swallowed, in contact with skin, or if inhaled. It is also expected to cause skin irritation,

serious eye irritation, and potential respiratory irritation.[4][5]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin

coverage.

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical

fume hood. If dust is generated, a NIOSH-approved particulate respirator is

recommended.

Handling and Storage:

Avoid breathing dust, fumes, or vapors.[4]

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The

compound is classified as a combustible solid, so it should be kept away from ignition

sources.[1]

First Aid Measures:

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

If on Skin: Immediately wash with plenty of soap and water.[4]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing.[4]
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If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

Conclusion
3-Bromo-4-isopropoxy-5-methoxybenzonitrile is more than a mere collection of atoms; it is

a carefully designed synthetic tool. Its InChIKey, DNCFZWKSHFLLGT-UHFFFAOYSA-N,

provides a gateway to its identity in the vast world of chemical information. With a strategic

combination of ether groups, a reactive bromine atom, and a versatile nitrile moiety, this

compound is well-positioned as a valuable intermediate for researchers aiming to construct

novel, complex molecules in the pharmaceutical and agrochemical sectors. Adherence to

rigorous synthetic protocols and stringent safety measures will ensure its effective and safe

utilization in advancing scientific discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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